B1577226 OH-CATH

OH-CATH

Cat. No.: B1577226
Attention: For research use only. Not for human or veterinary use.
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Description

OH-CATH is a natural cathelicidin-derived antimicrobial peptide (AMP) originally identified from the king cobra ( Ophiophagus hannah ) . This cationic peptide is a key subject of research for developing new anti-infective agents, particularly against antibiotic-resistant bacterial strains . Its primary mechanism of action involves disrupting the bacterial cytoplasmic membrane, leading to rapid cell death . Studies demonstrate that this compound and its analogs exhibit potent, broad-spectrum activity against a range of clinically relevant pathogens, including multidrug-resistant Escherichia coli , Pseudomonas aeruginosa , and methicillin-resistant Staphylococcus aureus (MRSA) . A significant research value of this compound lies in its favorable therapeutic profile. It displays salt-independent antimicrobial activities and shows comparatively low cytotoxicity and no obvious hemolytic activity at effective concentrations, which are common limitations for many other AMPs . Preclinical in vivo studies have shown that this compound can significantly reduce bacterial counts and the inflammatory response in mouse models of local thigh infection and systemic bacteremia induced by drug-resistant E. coli . These properties make this compound a promising lead compound for researching novel systemic antimicrobial therapies . This product is supplied for research purposes only, strictly within laboratory settings.

Properties

bioactivity

Antibacterial

sequence

KRFKKFFKKLKNSVKKRAKKFFKKPRVIGVSIPF

Origin of Product

United States

Structural Elucidation and Advanced Characterization of Oh Cath

Spectroscopic Analysis for Higher-Order Structure Determination (e.g., NMR, CD)

While detailed Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectra specifically for OH-CATH are not extensively published, significant insights into its conformational behavior can be drawn from studies on closely related snake venom cathelicidins, such as cathelicidin-BF and NA-CATH. frontiersin.orgmdpi.com These peptides share structural motifs and a common biological context with this compound.

Biophysical studies on these analogous peptides consistently reveal that they exist in an unstructured, random-coil conformation in aqueous solutions. upf.edumdpi.com However, upon introduction into a membrane-mimicking environment, such as solutions containing 2,2,2-trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, they undergo a significant conformational transition. frontiersin.orgnih.gov CD spectroscopy of these related peptides shows a distinct shift from a random coil to a predominantly α-helical structure. frontiersin.org This coil-to-helix transition is a hallmark of many antimicrobial peptides and is crucial for their interaction with and disruption of bacterial membranes. frontiersin.orgnih.gov For example, 2D-NMR experiments on cathelicidin-BF in a TFE/water mixture identified a continuous α-helical segment from phenylalanine-2 to phenylalanine-18. frontiersin.org This behavior is strongly indicative that this compound adopts a similar amphipathic α-helical structure upon encountering the anionic environment of a target cell membrane. nih.gov

Table 1: Conformational Characteristics of Snake Venom Cathelicidins in Different Environments

Peptide FamilyAqueous Environment (e.g., Water, PBS)Membrane-Mimicking Environment (e.g., TFE, SDS Micelles)Technique(s)
Snake Venom Cathelicidins (including analogs of this compound)Random-Coil / Unstructuredα-Helical ConformationCircular Dichroism (CD), Nuclear Magnetic Resonance (NMR)

Mass Spectrometry-Based Characterization (e.g., LC-MS/MS, HRMS)

Mass spectrometry (MS) is a fundamental tool for the primary structural confirmation of this compound, verifying its amino acid sequence and molecular weight. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed. nih.govnovopro.cn

For the full-length this compound peptide, which consists of 34 amino acids (Sequence: KRFKKFFKKLKNSVKKRAKKFFKKPRVIGVSIPF), the theoretical molecular weight is approximately 4155.19 Da. novopro.cnsemanticscholar.org Analysis of synthesized this compound using MS confirms this value, with one report showing a measured mass of 4155.60 Da. novopro.cn ESI-MS data often displays a series of multiply charged ions, such as [M+5H]5+, [M+6H]6+, [M+8H]8+, and [M+9H]9+, which can be deconvoluted to confirm the parent mass with high accuracy. novopro.cn

Similarly, a truncated and highly studied analog, OH-CATH30, has a calculated molecular weight of 3595.48 Da. nih.gov Experimental analysis by MALDI-TOF MS yielded a value of 3595.80 Da, demonstrating strong agreement and confirming the identity of the synthesized peptide. nih.gov While detailed fragmentation data from LC-MS/MS for de novo sequencing is not widely published, the agreement between theoretical and measured mass provides high confidence in the peptide's primary structure.

Table 2: Molecular Weight Characterization of this compound and OH-CATH30

CompoundTheoretical MW (Da)Experimental MW (Da)Technique Used
This compound4155.194155.60MS
OH-CATH303595.483595.80MALDI-TOF MS

Chromatographic Purity and Homogeneity Assessment

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity and homogeneity of synthesized this compound and its analogs. nih.govsemanticscholar.org The analysis confirms the presence of a single, predominant species and quantifies any potential impurities from the synthesis process.

For this compound, purity specifications are typically set at greater than 95%. novopro.cn A certificate of analysis for one batch reported a purity of 95.306% as determined by HPLC with detection at 214 nm. novopro.cn

More detailed chromatographic conditions have been published for the analog OH-CATH30. nih.gov The analysis was performed using a YMC-Triart C18 column (4.6 mm × 250 mm, 5 μm). nih.gov The mobile phase consisted of a gradient of 0.1% trifluoroacetic acid (TFA) in water (Pump A) and 0.1% TFA in acetonitrile (B52724) (Pump B). nih.gov Using an isocratic elution with a solvent ratio of A:B = 20:80 (v/v) and a flow rate of 1 mL/min, the peptide eluted with a single peak at a retention time of 19.8 minutes, confirming its high purity. nih.gov

Table 3: HPLC Purity Analysis Parameters for this compound Peptides

ParameterCondition
TechniqueReverse-Phase HPLC
ColumnYMC-Triart C18 (4.6 mm × 250 mm, 5 μm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate1 mL/min
Detection Wavelength214 nm
Reported Purity>95%

Microscopic and Imaging Techniques for Morphological Analysis

Microscopic techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), have been instrumental in visualizing the morphological consequences of this compound's interaction with bacteria, which is a direct result of peptide aggregation on the cell surface. bioline.org.br These studies provide a visual model for its mechanism of action.

When Gram-negative bacteria like Escherichia coli are treated with this compound, SEM and TEM images reveal a distinct, multi-step process of morphological damage. bioline.org.br Initially, the peptide attaches to the negatively charged bacterial surface. bioline.org.br As the concentration of this compound on the membrane increases, the peptides aggregate and form pores, disrupting the membrane integrity. bioline.org.br This leads to visible damage, including the extraction of the cytoplasmic membrane and the eventual release of intracellular contents, causing cell death. bioline.org.br The average pore size formed by this compound aggregates on the E. coli membrane has been measured to be approximately 100–300 nm. bioline.org.br

Furthermore, SEM has been applied to analyze the morphology of complexes involving this compound, such as poly(lactic-co-glycolic acid) (PLGA) microspheres designed for its sustained release. nih.gov SEM imaging confirmed that these OH-CATH30-loaded microspheres were uniform in size with a smooth, spherical shape, which is an important characteristic for their application as a delivery system. nih.gov

Chemical Synthesis and Derivatization of Oh Cath and Analogs

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides by sequentially adding amino acids to a growing chain anchored on a solid support, typically a resin bachem.comluxembourg-bio.com. This technique simplifies purification as excess reagents and by-products can be removed by simple filtration bachem.com. The process involves repetitive cycles of Nα-protecting group cleavage, washing steps, coupling of a protected amino acid, and further washing steps bachem.com.

Fmoc-Based Synthesis Protocols

Fmoc (9-fluorenylmethyloxycarbonyl) SPPS is a prevalent method for peptide synthesis, particularly favored for the synthesis of modified peptides like phosphorylated and glycosylated sequences due to its milder deprotection conditions compared to Boc chemistry nih.gov. The Fmoc group is typically removed under basic conditions, commonly using piperidine (B6355638) bachem.comluxembourg-bio.com. This deprotection releases a chromogenic byproduct with strong UV absorption, allowing for monitoring the reaction progress bachem.comnih.gov. Fmoc-based protocols are compatible with acid-labile resins nih.gov. Automated synthesizers are widely available for Fmoc/tBu SPPS, allowing for monitoring and adjustment of deprotection and coupling times bachem.com.

Boc-Based Synthesis Protocols

Boc (tert-butyloxycarbonyl) SPPS was one of the initial solid-phase peptide synthesis strategies. The Boc group is typically removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) peptide.com. This method requires peptide-linker bonds and side-chain protecting groups that are stable under these acidic conditions peptide.com. Resins commonly used with Boc-amino acids include Merrifield, Hydroxymethyl polystyrene, PAM, and MBHA resins peptide.com. Boc protocols can generate ionic species during cleavage, leading to significant changes in resin swelling bachem.com. While Boc/Bzl protection can provide good results for long or difficult sequences, the strong acidic cleavage conditions, often involving HF, can be challenging for scale-up and are not compatible with many post-translational modifications nih.govpeptide.com.

Microwave-Assisted Peptide Synthesis

Microwave irradiation has been increasingly applied in SPPS to accelerate reaction times and improve crude peptide purity bachem.comluxembourg-bio.com. Microwave heating can be used with both carbodiimide (B86325) and onium salt coupling processes google.com. This technique has shown particular relevance for sequences prone to aggregation or those with sterically hindered couplings luxembourg-bio.com. Microwave-assisted methods can achieve rapid and efficient couplings at elevated temperatures, such as 90°C google.com. Automated synthesizers employing microwave irradiation are commercially available bachem.com.

Solution-Phase Synthesis Approaches

While SPPS is the preferred strategy for synthesizing most peptides, particularly for research and large-scale production, synthesis in solution offers an alternative luxembourg-bio.comnih.gov. Solution-phase synthesis involves coupling amino acids or peptide fragments in a homogeneous solution. This method can be advantageous for producing large quantities of short peptides or for specific sequences where SPPS presents difficulties. However, it typically requires intermediate purification steps, which can be more complex and time-consuming compared to the filtration steps used in SPPS luxembourg-bio.com. Specific details on the application of solution-phase synthesis for OH-CATH or its analogs are not prominently detailed in the provided search results.

Post-Translational Modification and Chemical Derivatization Techniques

Post-translational modification (PTM) refers to the covalent modification of proteins or peptides after biosynthesis wikipedia.orgnih.gov. PTMs can occur on amino acid side chains or at the N- or C-termini wikipedia.org. Common PTMs include phosphorylation, glycosylation, lipidation, and the formation of disulfide bonds wikipedia.orgnih.govcytoskeleton.com. These modifications can significantly alter a peptide's structure, function, and activity wikipedia.org.

Purification and Quality Control of Synthetic this compound

The synthesis of chemical compounds, including hydroxylated cathinone (B1664624) derivatives such as this compound, necessitates rigorous purification and quality control procedures to ensure the final product's purity, identity, and consistency. These steps are critical for removing unwanted byproducts, unreacted starting materials, and other impurities that may arise during the synthetic process. A combination of chromatographic and spectroscopic techniques is typically employed for both purification and subsequent quality assessment.

Purification Methods

Chromatographic techniques are central to the purification of synthetic organic compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method, particularly reversed-phase HPLC, which separates compounds based on their hydrophobicity. thermofisher.comthermofisher.com Normal-phase chromatography, separating based on polarity, may also be applicable depending on the specific properties of this compound and its impurities. Column chromatography, in general, allows for the separation of the desired product from a complex reaction mixture based on differential affinities to a stationary phase. acs.org

Extraction techniques, such as liquid-liquid extraction (LLE) and solid phase extraction (SPE), are often employed as initial purification steps or for sample clean-up prior to chromatographic analysis. researchgate.netthermofisher.comoup.com These methods selectively partition the target compound between immiscible phases or adsorb it onto a solid support, effectively separating it from many soluble impurities. researchgate.net For synthetic processes that involve solid supports, like some peptide synthesis approaches, cleavage from the support is followed by purification steps. sigmaaldrich.comumich.eduresearchgate.net

Recrystallization is another common purification method for solid compounds, where the crude product is dissolved in a suitable solvent at elevated temperature and then allowed to cool, causing the desired compound to crystallize out while impurities remain in solution. weebly.com The choice of purification method or combination of methods depends on the scale of synthesis, the nature and levels of impurities, and the required purity of the final this compound product.

Quality Control Techniques

Quality control of synthetic this compound involves employing a suite of analytical techniques to confirm its identity, assess its purity, and quantify any residual impurities. Mass spectrometry (MS), often coupled with chromatography, is a powerful tool for identification and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are frequently used for the analysis of synthetic cathinones. researchgate.netokstate.eduactamedica.org LC-MS/MS is particularly favored for its sensitivity and specificity in detecting and quantifying synthetic cathinones in complex matrices. okstate.eduactamedica.org These techniques allow for the determination of the molecular weight of the synthesized compound and the detection of impurities based on their mass-to-charge ratios and fragmentation patterns.

Chromatographic methods like HPLC, even when not used for preparative purification, are essential for analytical purity determination. By separating the components of a sample, the purity of this compound can be assessed by calculating the percentage of the total peak area corresponding to the main product. researchgate.net

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, can provide detailed structural information to confirm the identity of the synthesized this compound. researchgate.net NMR is particularly useful for elucidating the complete molecular structure and confirming the presence of specific functional groups, while FTIR can help identify the presence of characteristic bonds.

Quality control also involves validating the analytical methods used to ensure they are accurate, precise, sensitive, and selective for the analysis of this compound and its potential impurities. thermofisher.comoup.comactamedica.org Parameters such as limits of detection (LOD) and limits of quantification (LOQ) are determined to establish the lowest concentrations of the compound and impurities that can be reliably detected and measured. okstate.eduactamedica.org Accuracy and precision are assessed by analyzing quality control samples with known concentrations. thermofisher.comokstate.eduactamedica.org

The specific impurities that need to be monitored depend on the synthetic route used for this compound. These could include unreacted starting materials, intermediates, byproducts from side reactions, or degradation products. Identifying and quantifying these impurities is crucial for ensuring the quality and consistency of different synthetic batches.

While specific data tables detailing the purification outcomes or quality control analyses solely for "this compound" were not extensively available in the search results, the general principles and techniques applied to synthetic cathinones and similar organic molecules provide a strong framework for the procedures that would be utilized for this compound. Research findings on synthetic cathinone analysis highlight the effectiveness of LC-MS/MS for detection and quantification and the importance of validated methods for accurate results. thermofisher.comactamedica.org

Molecular and Cellular Mechanisms of Action of Oh Cath

Receptor Binding and Interaction Studies

Synthetic cathinones, including hydroxylated derivatives, are known to interact with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These interactions modulate the reuptake and release of their respective neurotransmitters in the synaptic cleft. wikipedia.orgbibliotekanauki.plwikipedia.orgpharmacologyeducation.orgresearchgate.net

Studies on hydroxylated metabolites of synthetic cathinones, such as mephedrone (B570743), indicate that the presence of a hydroxyl group can influence their binding affinity to these transporters. Specifically, the reduction of the β-ketone group to a hydroxyl group has been shown to impair the affinity of mephedrone metabolites, particularly at the human SERT (hSERT). scilit.com This suggests that the position and configuration of the hydroxyl group in OH-CATH structures play a crucial role in determining their interaction profile with monoamine transporters.

While synthetic cathinones primarily target transporters, some studies suggest potential interactions with certain receptors. For instance, some cathinones may act as partial agonists at serotonin 5-HT1A receptors and antagonists at 5-HT2A and 5-HT2C receptors, although they may show negligible affinity for dopamine receptors directly. pharmacologyeducation.org However, the specific receptor binding profiles of various hydroxylated cathinone (B1664624) derivatives require further detailed investigation.

Quantitative measures of binding affinity, such as inhibition constants (Kᵢ) or dissociation constants (Kᴅ), provide insights into the potency of a compound's interaction with its target. For hydroxylated synthetic cathinones (this compound), specific comprehensive data on Kᵢ or Kᴅ values across a range of transporters and receptors is limited in the provided search results. However, research on hydroxylated mephedrone metabolites indicates that the structural modification (hydroxylation) leads to a reduction in activity at monoamine transporters compared to the parent compound. scilit.com This implies higher Kᵢ or Kᴅ values for the hydroxylated metabolites at these transporters, indicating lower binding affinity.

The search results primarily describe synthetic cathinones as interacting with transporters as inhibitors or substrates, affecting neurotransmitter reuptake and release. wikipedia.orgwikipedia.orgpharmacologyeducation.org While some mention potential receptor interactions (e.g., serotonin receptors) pharmacologyeducation.org, detailed information on the allosteric modulation or specific activation/inhibition profiles of this compound at these or other receptors is not extensively provided. The impact of hydroxylation on potential allosteric sites or the nature of receptor activation (agonist, antagonist) for synthetic cathinones requires more specific research.

Identifying the specific binding sites and residues involved in the interaction of this compound with transporters or receptors is crucial for understanding the molecular basis of their action. Studies on related compounds like cathinone and cathine (B3424674) interacting with CYP enzymes have utilized docking studies to identify key amino acid residues involved in binding wikipedia.org. For monoamine transporters, the binding of synthetic cathinones occurs at the active site, competing with or mimicking the action of endogenous monoamines. wikipedia.org The observation that hydroxylation at the β-ketone position can impair affinity at hSERT suggests that this region of the molecule is critical for proper interaction within the transporter binding pocket, potentially involving specific residues that accommodate or are affected by the hydroxyl group. scilit.com Further structural and mutagenesis studies would be needed to pinpoint the exact residues involved in this compound binding to transporters and any potentially relevant receptors.

Enzyme Modulation and Inhibition Kinetics

Hydroxylation is a significant metabolic pathway for synthetic cathinones, often mediated by cytochrome P450 (CYP) enzymes. pharmacologyeducation.orgscilit.com Beyond being substrates for these enzymes, synthetic cathinones and their derivatives can also act as enzyme inhibitors, potentially leading to pharmacokinetic interactions with other co-administered substances.

Studies have shown that cathinone and cathine can inhibit various human drug-metabolizing CYP enzymes, including CYP1A2, CYP2A6, CYP3A4, and CYP3A5, through non-competitive or mixed-mode inhibition. wikipedia.org Mephedrone and buphedrone (B1655700) have also been identified as inhibitors of CYP2D6.

Quantitative data on the enzyme inhibition kinetics of specific hydroxylated synthetic cathinone derivatives (this compound) is limited in the provided results. However, the IC₅₀ values for the inhibition of CYP2D6 by mephedrone and buphedrone were determined to be 10.1 µM and 61.7 µM, respectively. While this data is for the parent compounds, it demonstrates the potential for synthetic cathinones to modulate enzyme activity. The impact of hydroxylation on the inhibitory potency and kinetics of these interactions would require specific studies on the hydroxylated derivatives.

Table 1: Inhibition of CYP2D6 by Mephedrone and Buphedrone

CompoundEnzymeIC₅₀ (µM)
MephedroneCYP2D610.1
BuphedroneCYP2D661.7

Note: Data is for parent compounds, not specific hydroxylated derivatives.

Cellular Target Engagement and Signaling Pathway Analysis

Beyond their primary interaction with monoamine transporters, synthetic cathinones, including hydroxylated forms, can engage other cellular targets and influence various signaling pathways, leading to downstream cellular effects. In vitro cell-based assays are commonly used to investigate these effects.

Studies on synthetic cathinones have reported effects on cell viability and proliferation. wikipedia.org For example, 3-fluoromethcathinone, a structural analog of mephedrone, was found to inhibit the growth of HT22 mouse hippocampal cells and induce G0/G1-phase cell cycle arrest. Synthetic cathinones have also been shown to induce oxidative stress, mitochondrial dysfunction, and apoptosis in various cell types. wikipedia.orgbibliotekanauki.pl This suggests engagement with cellular pathways related to stress response, energy metabolism, and programmed cell death.

The engagement of this compound with monoamine transporters and potentially other targets can trigger intracellular signaling cascades. While the precise cascades activated by specific hydroxylated cathinone derivatives are not fully elucidated in the provided search results, the known mechanisms of related synthetic cathinones and the general principles of cell signaling provide insight.

Interaction with monoamine transporters can influence intracellular signaling by altering neurotransmitter concentrations in the synaptic cleft, which in turn affects the activity of post-synaptic receptors and downstream signaling pathways. For instance, activation of G protein-coupled receptors (GPCRs) by monoamines can lead to the modulation of adenylyl cyclase activity, phospholipase C activity, and the generation of second messengers like cyclic AMP, IP₃, and diacylglycerol, ultimately affecting various cellular processes.

Furthermore, the induction of oxidative stress and mitochondrial dysfunction by synthetic cathinones can activate signaling pathways related to cellular defense, damage response, and apoptosis. wikipedia.orgbibliotekanauki.pl These pathways often involve kinases (e.g., ERK, Akt) and transcription factors that regulate gene expression and cellular fate. The formation of reactive oxygen species (ROS) can directly impact intracellular signaling molecules and organelles.

While the cathelicidin (B612621) "this compound" mentioned in some results operates via a different mechanism involving bacterial membrane disruption, the general principles of cellular target engagement and the subsequent activation of intracellular signaling pathways are relevant to understanding the potential downstream effects of hydroxylated synthetic cathinone derivatives in mammalian cells. Further research is needed to specifically delineate the intracellular signaling cascades modulated by individual this compound compounds.

Membrane Interaction and Permeabilization Studies (for antimicrobial peptides)

Studies on this compound indicate that its bactericidal effect involves interaction with and disruption of the bacterial membrane bicnirrh.res.inmedchemexpress.commdpi.com. The proposed mechanism for this compound against Gram-negative bacteria like Escherichia coli involves a three-step process bicnirrh.res.in. Firstly, this compound attaches to the negatively charged bacterial wall through its positively charged amino acid residues bicnirrh.res.in. This initial electrostatic interaction is a common feature of cationic AMPs and their targeting of microbial membranes, which are rich in anionic components like lipopolysaccharide (LPS) in Gram-negative bacteria wikipedia.orgresearchgate.net.

Following attachment, the accumulated this compound peptides aggregate on the bacterial surface bicnirrh.res.in. This aggregation is crucial for the subsequent step, which involves damaging the bacterial membrane in a pore-forming manner bicnirrh.res.in. This membrane permeabilization leads to increased cell permeability and the leakage of intracellular contents, ultimately resulting in cell death bicnirrh.res.inmdpi.com.

Experimental evidence supporting membrane disruption by this compound includes studies measuring the leakage of diSC3-5 dye from E. coli mdpi.com. This dye is typically sequestered within the healthy bacterial membrane, and its leakage indicates a loss of membrane integrity mdpi.com. Both OH-CATH30 and its analog OH-CM6 caused dose-dependent leakage of this dye, demonstrating their ability to disrupt the bacterial cytoplasmic membrane mdpi.com. The rapid killing kinetics observed for this compound peptides, with significant reductions in bacterial counts within minutes, further support a mechanism involving swift membrane damage mdpi.com.

Table 1 summarizes the membrane interaction and permeabilization findings for this compound.

Mechanism StepDescriptionEvidence / ObservationSource
Attachment to bacterial wallElectrostatic interaction via positive charges with negative bacterial surfaceProposed mechanism bicnirrh.res.in bicnirrh.res.in
Aggregation on membraneAccumulation of this compound peptidesProposed mechanism bicnirrh.res.in bicnirrh.res.in
Membrane Damage / Pore FormationDisruption of membrane integrity in a pore-forming mannerProposed mechanism, SEM/TEM results bicnirrh.res.in bicnirrh.res.in
Permeabilization and LeakageIncreased cell permeability and release of intracellular contentsProposed mechanism, SEM/TEM results, diSC3-5 dye leakage bicnirrh.res.inmdpi.com
Cell DeathEventual demise of bacterial cells due to membrane damageObserved bactericidal effect bicnirrh.res.inmdpi.com bicnirrh.res.inmdpi.com

Mechanisms of Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Beyond direct membrane disruption, cathelicidins, including this compound, can also exert their effects through intracellular targets by interacting with biological macromolecules such as proteins and nucleic acids medchemexpress.comfrontiersin.org.

A specific intracellular mechanism identified for this compound is the inhibition of bacterial ATP synthase medchemexpress.com. Studies have shown that this compound is capable of inhibiting approximately 90% of ATP synthase activity in E. coli medchemexpress.com. This interaction is described as reversible and non-covalent medchemexpress.com. ATP synthase is a critical enzyme for cellular energy production, and its inhibition can deprive cells of ATP, affecting development and leading to cell death medchemexpress.com. This finding highlights a mechanism where this compound targets a specific protein macromolecule within the bacterial cell.

General mechanisms described for cathelicidins also include the ability to bind or degrade intracellular molecules, including DNA, RNA, and other proteins medchemexpress.comfrontiersin.org. These interactions can interfere with essential cellular processes such as DNA and RNA synthesis and impair the functions of crucial enzymes and proteins required for cell survival medchemexpress.com. While these broader intracellular interactions are known for the cathelicidin family, the inhibition of ATP synthase is a specific interaction reported for this compound medchemexpress.com.

Table 2 summarizes the known interactions of this compound with biological macromolecules.

Macromolecule TypeSpecific Interaction / EffectNature of InteractionEvidence / ObservationSource
ProteinInhibition of bacterial ATP synthase activity in E. coliReversible, non-covalentApproximately 90% inhibition observed in studies medchemexpress.com
Proteins, Nucleic Acids (DNA, RNA)Binding or degradation, interference with synthesis and functionNot specifically detailed for this compoundGeneral mechanism for cathelicidins medchemexpress.comfrontiersin.org

Structure-Function Dissection through Site-Directed Mutagenesis

Structure-function relationship studies are crucial for understanding how specific regions or residues of a peptide contribute to its biological activity. For this compound, such dissection has been performed through the synthesis and evaluation of peptide analogs with modifications nih.gov.

One study investigated the structure-function relationships of this compound, which is described as a 34-amino-acid peptide, and several of its analogs nih.gov. By synthesizing modified versions of the peptide, researchers explored how alterations affected its bactericidal and hemolytic activities nih.gov.

Experimental results from testing analogs such as this compound(3-34) and this compound(5-34), which are truncated versions lacking the N-terminal 2 and 4 amino acid residues, respectively, provided insights into the role of the N-terminus nih.gov. These studies indicated that the N-terminal 4 amino acid residues of this compound played a significant role in its hemolytic activity nih.gov. Removing these residues (in this compound(5-34)) resulted in the lowest hemolytic activity among the tested peptides, while importantly, maintaining strong antimicrobial activity nih.gov. This suggests that the N-terminal region is a determinant of cytotoxicity towards host cells, and modifications in this area can potentially improve the therapeutic index by reducing toxicity without compromising antibacterial efficacy nih.gov.

Comparing this compound(5-34) to pexiganan (B138682), another antimicrobial peptide, further highlighted its potential nih.gov. This compound(5-34) showed stronger bactericidal activity against several bacterial strains and significantly lower hemolytic and cytotoxic activities against mammalian cells compared to pexiganan nih.gov.

These findings demonstrate how structure-function dissection through the creation and testing of modified peptides can reveal the contributions of specific regions, such as the N-terminus, to the distinct biological activities of this compound.

Table 3 summarizes findings from structure-function dissection studies on this compound.

Peptide / AnalogModificationEffect on Bactericidal ActivityEffect on Hemolytic ActivityKey FindingSource
This compound(3-34)Removal of N-terminal 2 amino acid residuesWeak effectsSignificant roleN-terminus influences hemolytic activity nih.gov
This compound(5-34)Removal of N-terminal 4 amino acid residuesStrong activity maintainedLowest hemolytic activityN-terminus crucial for hemolytic activity, less so for bactericidal nih.gov
This compound(5-34) vs PexigananComparison with another AMP2-4 times stronger bactericidalSignificantly lower hemolytic/cytotoxicImproved therapeutic profile compared to pexiganan nih.gov

Preclinical Pharmacological and Biological Evaluation of Oh Cath in Vitro and in Vivo Non Human Models

In Vitro Pharmacological Characterization in Cell-Based Systems

In vitro studies using cell-based systems are crucial for understanding the direct effects of a compound on various cell types, including its potential efficacy and interactions at the cellular level. asm.org For OH-CATH30, these studies have primarily focused on its direct antimicrobial actions and its effects on host cells.

Cell Viability and Proliferation Assays (if non-cytotoxic effects are observed)

Evaluation of cell viability and proliferation is a standard component of preclinical assessment to determine if a compound exhibits cytotoxic effects on host cells. asm.orgzoores.ac.cnnih.gov While specific detailed data tables from cell viability and proliferation assays for OH-CATH30 on a wide range of eukaryotic cells were not extensively provided in the reviewed literature, studies indicate that OH-CATH30 possesses relatively low toxicity toward eukaryotic cells and weak hemolytic activity. mdpi.comnih.govnih.gov This suggests that at effective antimicrobial concentrations, the peptide is not overtly detrimental to host cell health, a desirable characteristic for a potential therapeutic agent. mdpi.com

Functional Assays in Relevant Cell Lines (e.g., antimicrobial, immunomodulatory)

Functional assays are employed to assess the specific biological activities of a compound in relevant cell models. asm.org For OH-CATH30, a key functional activity investigated in vitro is its potent antimicrobial effect against a variety of bacterial species, including drug-resistant strains. mdpi.comnih.gov

Studies have demonstrated that OH-CATH30 exhibits potent antibacterial activities against both Gram-negative and Gram-positive bacteria in broth cultures. mdpi.comnih.gov Minimum Inhibitory Concentration (MIC) values have been determined for OH-CATH30 against a range of clinically isolated drug-resistant bacteria, such as Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov The MICs of OH-CATH30 against these isolates typically ranged from 1.56 to 12.5 µg/ml. mdpi.comnih.gov The presence of human serum at 25% concentration was observed to slightly alter the MICs of OH-CATH30. mdpi.com

Mechanism of action studies in cell-based systems have shown that OH-CATH30 rapidly kills E. coli by disrupting the bacterial cytoplasmic membrane, typically within 60 minutes. mdpi.com This membrane disruption is a characteristic mechanism of action for many antimicrobial peptides.

While the immunomodulatory properties of cathelicidins in general are recognized, including their ability to influence inflammatory responses and immune cell function, specific detailed data from functional assays evaluating the direct immunomodulatory effects of OH-CATH30 on relevant immune cell lines were not prominently featured in the provided search results. However, it is mentioned that OH-CATH30 has the ability to selectively modulate chemokines and cytokines, which is pivotal in protecting animals from life-threatening sepsis. mdpi.com

Here is a summary of in vitro antibacterial activity data for OH-CATH30:

Table 1: In Vitro Antibacterial Activity of OH-CATH30 (Summary of MIC Ranges)

Bacterial SpeciesMIC Range (µg/ml)Source
Escherichia coli1.56 - 12.5 mdpi.comnih.gov
Pseudomonas aeruginosa1.56 - 12.5 mdpi.comnih.gov
Methicillin-resistant S. aureus1.56 - 12.5 mdpi.comnih.gov
Various Gram-negative and Gram-positive clinical isolates1.56 - 25 nih.gov

Assessment of Selectivity and Potency against Targets

Assessment of selectivity and potency involves determining the compound's activity against its intended targets relative to off-targets. For OH-CATH30, the primary intended targets in the context of the provided research are bacterial cells, specifically their membranes. mdpi.com As detailed in Section 5.1.2, OH-CATH30 demonstrates potent activity against various bacterial species by disrupting their cytoplasmic membranes. mdpi.com

Information regarding the selectivity of OH-CATH30 against specific non-bacterial targets (e.g., host cell receptors, enzymes) was not extensively provided in the search results. However, the reported low toxicity towards eukaryotic cells and weak hemolytic activity suggest a degree of selectivity for bacterial membranes over mammalian cell membranes. mdpi.comnih.govnih.gov

In Vivo Biological Activity in Preclinical Animal Models

Preclinical evaluation in in vivo animal models is essential to assess the biological activity, efficacy, and potential mechanisms of action of a compound within a complex living system. Mouse models have been utilized to investigate the in vivo efficacy of OH-CATH30 against bacterial infections. mdpi.com

Efficacy Studies in Disease Models (e.g., infection, inflammation if relevant to cathelicidins)

Efficacy studies in animal models evaluate the ability of a compound to produce a desired therapeutic effect in the context of a disease. Given that OH-CATH30 is a cathelicidin (B612621) peptide with potent antibacterial activity, efficacy studies have focused on its effectiveness in models of bacterial infection. mdpi.com

In mouse models of infection induced by drug-resistant E. coli, treatment with OH-CATH30 significantly decreased bacterial counts in infected tissues, such as a thigh infection model. mdpi.com Furthermore, OH-CATH30 treatment was shown to rescue infected mice in a bacteremia model. mdpi.com These findings indicate that OH-CATH30 possesses potent efficacy in vivo against systemic infections caused by drug-resistant bacteria. mdpi.com

The studies also noted that OH-CATH30 treatment significantly decreased the inflammatory response in the mouse thigh infection model. mdpi.com This aligns with the known or suggested immunomodulatory properties of cathelicidins, which can play a role in modulating host immune responses during infection. mdpi.com

Here is a summary of in vivo efficacy data for OH-CATH30 in mouse models:

Table 2: In Vivo Efficacy of OH-CATH30 in Mouse Models

Disease ModelKey FindingSource
Drug-resistant E. coli thigh infectionSignificantly decreased bacterial counts in infected thighs. mdpi.com
Drug-resistant E. coli bacteremiaRescued infected mice (improved survival). mdpi.com
Drug-resistant E. coli thigh infectionSignificantly decreased inflammatory response in infected thighs. mdpi.com

Pharmacodynamic Endpoints and Biomarker Modulation

Pharmacodynamic endpoints and biomarker modulation studies aim to understand the biochemical and physiological effects of a compound in vivo and how it influences relevant biological markers. nih.gov

In the in vivo studies of OH-CATH30, key pharmacodynamic endpoints measured included the reduction in bacterial load in infected tissues and the modulation of the inflammatory response. mdpi.com The significant decrease in viable bacteria in infected thighs of treated mice compared to untreated controls demonstrates a direct pharmacodynamic effect of OH-CATH30 on bacterial survival in vivo. mdpi.com

While the studies reported a decrease in the inflammatory response mdpi.com, specific detailed data on the modulation of individual biomarkers (e.g., cytokine levels, immune cell populations) in the context of OH-CATH30 treatment were not provided in the search results. However, the observed reduction in inflammation suggests that OH-CATH30 influences host response pathways, which could involve the modulation of inflammatory biomarkers. mdpi.com The mention of OH-CATH30's ability to selectively modulate chemokines and cytokines in the context of sepsis protection mdpi.com further supports its potential influence on such biomarkers.

Organ-on-a-Chip and Microphysiological Systems for Mechanistic Insights

Organ-on-a-chip (OOC) and microphysiological systems (MPS) are advanced in vitro platforms that aim to replicate the complex physiological environment and functions of human organs using microfluidic technology windows.netscience.govnih.govnih.gov. These systems offer the potential for gaining detailed mechanistic insights into drug action and interactions with tissues, serving as alternative models to traditional cell cultures and animal studies science.govnih.gov. OOCs can simulate tissue-tissue interfaces, mechanical activity, and chemical gradients, providing a more physiologically relevant context for evaluation science.govnih.gov.

While the conducted searches did not yield specific studies utilizing organ-on-a-chip or microphysiological systems explicitly for the evaluation of the antimicrobial peptide OH-CATH30, these platforms hold potential for future research into its mechanisms. Given that OH-CATH30 is being explored for systemic administration and has shown efficacy in a mouse model of enteritis novoprolabs.commdpi.com, OOC models simulating relevant host tissues, such as gut-on-a-chip or kidney-on-a-chip, could be valuable. Such systems could help to further elucidate the peptide's interactions with host cells, its absorption and metabolism in a more complex environment, and potential effects on tissue barriers or immune responses, providing mechanistic insights beyond simple bacterial killing assays. OOC technology allows for the dynamic control of the cellular microenvironment and fluid flow, which can better mimic in vivo conditions and facilitate a deeper understanding of the peptide's biological activity and selectivity nih.govnih.gov.

Comparative Studies with Reference Compounds or Analogs

Comparative studies have evaluated the activity of OH-CATH30 against its analogs and other antimicrobial agents. An analog, OH-CM6, designed by removing 10 amino acids from the C-terminal region of OH-CATH30 and substituting some residues, showed antibacterial activity similar to OH-CATH30 against most tested bacteria, with some differences observed for specific strains like E. cloacae and E. aerogenes novoprolabs.com. Both L- and D-amino acid forms of OH-CATH30 and OH-CM6 were synthesized and compared, with D-forms showing unchanged activity after incubation in serum novoprolabs.comwikem.org.

It is important to note the distinction between the antimicrobial peptide OH-CATH30 and synthetic cathinone (B1664624) compounds, despite a superficial similarity in naming convention that might arise with a compound like "4-hydroxycathinone". While OH-CATH30 is a peptide derived from a natural source with potent antibacterial properties novoprolabs.commdpi.comresearchgate.net, synthetic cathinones are a class of psychoactive compounds structurally related to cathinone, the primary stimulant in the khat plant wikipedia.orgwikem.orgresearchgate.netwikipedia.org. Preclinical studies on synthetic cathinones typically focus on their effects on monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin) and their stimulant properties in animal models guidetopharmacology.orghmdb.canih.govnih.govwikipedia.org. For instance, studies involving 4-hydroxycathinone in rats trained to discriminate cathinone from saline found that 4-hydroxycathinone produced saline-like effects at tested doses, suggesting a lack of significant stimulant activity in this model wikipedia.orgsigmaaldrich.comuni-freiburg.de. This contrasts sharply with the potent antibacterial activity observed for the peptide OH-CATH30. Other synthetic cathinones like mephedrone (B570743) and bupropion (B1668061) are known to act as monoamine reuptake inhibitors or releasing agents wikipedia.orghmdb.cawikipedia.orgpharmgkb.org. The comparison highlights that "OH-CATH" primarily refers to the antimicrobial peptide in the context of detailed preclinical evaluation, and structurally analogous names in the synthetic cathinone class correspond to compounds with entirely different pharmacological profiles and mechanisms of action.

Metabolism and Biodegradation Pathways of Oh Cath

In Vitro Metabolic Stability Studies

In vitro systems are essential for the initial assessment of a compound's metabolic stability and for identifying the enzymes and pathways involved in its breakdown. These systems include subcellular fractions like liver microsomes and S9 fractions, as well as intact liver cells (hepatocytes). researchgate.netcreative-bioarray.com

Liver Microsomes: These preparations are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are crucial for oxidative metabolism. wikipedia.org

S9 Fractions: This mixture contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II (conjugation) reactions. creative-bioarray.com

Hepatocytes: As intact cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, offering a more comprehensive model of liver metabolism, encompassing both Phase I and Phase II pathways. thermofisher.com

Metabolic stability assays in these systems typically involve incubating the compound and measuring its disappearance over time to determine its intrinsic clearance. researchgate.net

The biotransformation of compounds like OH-CATH generally proceeds through two main phases of metabolism. longdom.org

Phase I Metabolism: These reactions introduce or expose functional groups, typically making the molecule more polar. nih.gov For cathinone (B1664624) derivatives, common Phase I transformations include:

Oxidation: Hydroxylation of the aromatic ring or alkyl side chains. researchgate.net

Reduction: Conversion of the β-keto group to a hydroxyl group. researchgate.net

N-dealkylation: Removal of alkyl groups from the nitrogen atom. researchgate.net

Phase II Metabolism: In this phase, the modified compound or its Phase I metabolite is conjugated with an endogenous molecule to further increase its water solubility and facilitate excretion. nih.gov A key Phase II reaction for compounds with hydroxyl groups is:

Glucuronidation: The attachment of glucuronic acid, a common pathway for the detoxification and elimination of many drugs and xenobiotics. researchgate.net

The identification of these metabolites is typically achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

Table 1: Predicted Phase I and Phase II Metabolic Reactions for this compound
Metabolic PhaseReaction TypePredicted Transformation of this compound
Phase IOxidationFurther hydroxylation on the aromatic ring or side chain.
ReductionReduction of the β-keto group to a secondary alcohol.
N-DealkylationRemoval of the methyl group from the nitrogen atom.
Phase IIGlucuronidationConjugation of a glucuronic acid moiety to the existing hydroxyl group(s).

The breakdown of this compound is mediated by a variety of enzymes. The specific enzymes involved can be identified using recombinant enzyme systems or by chemical inhibition studies in liver preparations. For cathinone-like structures, key enzymes include:

Cytochrome P450 (CYP) Isoforms: Specific isoforms, such as CYP2D6, are often implicated in the Phase I metabolism of synthetic cathinones. researchgate.net

UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of hydroxylated metabolites in Phase II. rroij.com

In Vivo Metabolic Profiling in Preclinical Animal Models

In vivo studies in animal models are crucial for understanding the complete metabolic profile of a compound in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov These studies help to identify the major metabolites present in biological fluids and tissues under physiological conditions.

Following administration of the compound to animal models, biological samples such as blood, urine, and feces are collected over time. Tissues may also be analyzed to understand the distribution of the parent compound and its metabolites. Metabolite profiling in these samples helps to identify the major circulating and excreted forms of the compound, providing a comprehensive picture of its metabolic fate. nih.gov

Metabolic pathways can vary significantly between different species due to differences in the expression and activity of metabolic enzymes. nih.gov Therefore, it is important to study the metabolism of a compound in multiple preclinical species (e.g., rodents and non-rodents) and compare these profiles to in vitro data from human-derived systems. This comparative approach is essential for assessing the relevance of the chosen animal models for predicting human metabolism and potential toxicity. nih.gov

Table 2: Key Considerations in Comparative Metabolism Studies
FactorDescriptionImportance
Enzyme HomologySimilarity in the structure and function of metabolic enzymes between species.Higher homology often leads to more similar metabolic profiles.
Metabolite ProfileQualitative and quantitative comparison of metabolites formed in different species.Identifies species-specific metabolites that may have different pharmacological or toxicological properties.
Rate of MetabolismComparison of the speed at which the compound is metabolized across species.Influences the compound's half-life and exposure in different species.

Strategies for Enhancing Metabolic Stability

For compounds that are rapidly metabolized, which can limit their therapeutic potential, chemical modifications can be introduced to improve their metabolic stability. These strategies aim to block the sites of metabolism without compromising the compound's desired activity. Common approaches include:

Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of enzymatic cleavage due to the kinetic isotope effect.

Fluorination: The introduction of fluorine atoms can block sites of oxidation and alter the electronic properties of the molecule, often leading to increased metabolic stability.

Steric Hindrance: Introducing bulky groups near metabolic "hot spots" can physically block the access of metabolic enzymes, thereby reducing the rate of metabolism.

Advanced Analytical Methodologies for Oh Cath Research and Forensic Applications

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Unknown Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the identification of unknown compounds, including new synthetic cathinones. ohio.edumdpi.com HRMS provides highly accurate mass measurements, typically in parts per million (ppm) error, which allows for the determination of the elemental composition of an analyte's ions. mdpi.com This is particularly valuable in the analysis of NPS, where the exact structure of a seized substance may be unknown. By comparing the experimentally determined accurate mass and isotopic pattern to theoretical values, possible elemental formulas can be generated, significantly narrowing down the potential structures. mdpi.com LC-HRMS/MS has been successfully applied in untargeted metabolomics studies of synthetic cathinones, enabling the putative identification of metabolites based on their accurate mass and fragmentation data. mdpi.com Examples of HRMS applications in organic analysis demonstrate its capability in resolving components with very similar nominal masses, which is essential for distinguishing isomers or coeluting compounds in complex forensic samples. mdpi.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS), also known as MS², is a technique that involves the fragmentation of selected ions (precursor ions) and the subsequent analysis of the resulting fragment ions (product ions). wikipedia.org This process provides detailed structural information about the analyte. For synthetic cathinones, MS/MS is critical for confirming the identity of a suspected compound by generating a unique fragmentation pattern that can be compared to spectral libraries or known standards. wvu.edu Collision-induced dissociation (CID) is a common fragmentation method used in MS/MS, where ions collide with neutral gas molecules, causing them to break apart at specific bonds. wikipedia.orgnih.gov The fragmentation pathways of synthetic cathinones are often characteristic of their core structure and substituents. For instance, studies on N-alkylated synthetic cathinones have detailed fragmentation behaviors under different ionization techniques, including ESI-MS/MS. wvu.edu Characteristic fragment ions can arise from cleavages of the alkyl chain, the amine moiety, or the cathinone (B1664624) backbone. wvu.edu The presence of a hydroxyl group in "OH-CATH" would influence its fragmentation, potentially leading to characteristic neutral losses (e.g., loss of water, 18 Da) or fragment ions related to the hydroxyl-substituted part of the molecule. Analyzing these specific fragmentation pathways aids in the definitive structural confirmation of the compound. nih.govmdpi.com

Ion Mobility Spectrometry (IMS-MS) for Isomer Separation

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation orthogonal to mass-to-charge ratio separation in MS. nih.govacs.org When coupled with MS (IMS-MS), this technique is particularly valuable for separating isomeric and isobaric compounds that may not be resolvable by MS alone. nih.govacs.orgmedchemexpress.compnnl.gov Synthetic cathinones often exist as structural isomers or closely related analogs, which can be challenging to differentiate using conventional MS. IMS-MS can separate these isomers based on differences in their collision cross-sections (CCS), which are related to their three-dimensional structures. nih.govacs.org This capability is highly beneficial in forensic analysis for unequivocally identifying specific isomers present in a sample, even in complex mixtures. copernicus.org The use of different drift gases or electric field conditions in IMS can further enhance the separation of isomers. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating synthetic cathinones from complex sample matrices and from other co-occurring substances or isomers before detection by techniques like MS or UV-Vis spectroscopy. researchgate.netresearchgate.netunodc.org

Liquid Chromatography (LC-UV, LC-MS)

Liquid Chromatography (LC) is a widely used separation technique in the analysis of synthetic cathinones, particularly for less volatile or thermally labile compounds. unodc.org Reversed-phase LC, often utilizing C18 stationary phases, is commonly employed for separating synthetic cathinones based on their polarity. unodc.orgnih.gov The mobile phase composition (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol) and gradient elution are optimized to achieve adequate separation. LC can be coupled with various detectors, including UV-Vis detectors and mass spectrometers. LC-UV provides a non-specific detection method based on the compound's absorbance at specific wavelengths, useful for screening and quantification when the analyte has a chromophore. LC-MS, however, offers higher sensitivity and specificity by providing mass-to-charge information for the separated components. mdpi.comwvu.eduresearchgate.netprotocols.iochromatographyonline.com LC-MS/MS is frequently used for targeted analysis of known synthetic cathinones due to its high sensitivity and ability to minimize matrix effects through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). chromatographyonline.com Retention time in LC is a reproducible parameter that provides complementary information for identification, and changes in retention time can indicate structural modifications or the presence of metabolites. nih.gov

Gas Chromatography (GC-MS)

Gas Chromatography (GC) is another fundamental separation technique used in the analysis of synthetic cathinones, particularly for volatile or semi-volatile compounds. researchgate.netscioninstruments.comthermofisher.comwikipedia.org GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. It is often coupled with Mass Spectrometry (GC-MS), which is considered a "gold standard" in forensic toxicology and seized drug analysis due to its ability to provide both chromatographic separation and characteristic mass spectra for identification. wikipedia.org Electron Ionization (EI) is the most common ionization method in GC-MS, producing characteristic fragmentation patterns that are highly reproducible and can be matched against extensive mass spectral libraries for identification. wvu.eduscioninstruments.comthermofisher.com While some synthetic cathinones can be analyzed directly by GC-MS, derivatization may be necessary for more polar or less volatile analogs, such as those containing a hydroxyl group, to improve their volatility and chromatographic behavior. researchgate.netnih.gov Common derivatization agents include silylation reagents. The retention time in GC and the characteristic EI mass spectrum are used in combination for the confident identification of synthetic cathinones. scioninstruments.comthermofisher.com

Illustrative Data Table: Typical Mass Spectrometry Data for Synthetic Cathinones (General Examples)

Due to the lack of specific published data for a compound explicitly named "this compound" in the context of synthetic cathinones, the table below provides illustrative examples of the types of mass spectrometry data (precursor ions and characteristic fragment ions) that are typically observed for synthetic cathinones, based on general fragmentation principles and examples from the literature on related compounds. These values are not specific to "this compound" but demonstrate the kind of data obtained using MS/MS for structural analysis of this class of compounds.

Compound Class (Example)Precursor Ion (m/z)Ionization ModeCharacteristic Fragment Ions (m/z)Potential Neutral LossesRelevant Structural Information
Synthetic Cathinone (General)[M+H]⁺ESI⁺e.g., loss of alkyl chain, cleavage adjacent to nitrogen, fragmentation of aromatic ringe.g., C₂H₅N, C₃H₇N, H₂O (if hydroxylated)Confirmation of cathinone core, identification of N-substituents, presence of functional groups
N-alkylated Cathinone (Example based on wvu.edu)e.g., 205ESI⁺e.g., 175, 135e.g., CH₂OFragmentation related to N-alkyl group and aromatic ring
Hydroxylated Compound (General)[M+H]⁺ESI⁺e.g., loss of H₂O, fragments indicating position of OH groupH₂O (18 Da)Indication and potential localization of hydroxyl group

Illustrative Data Table: Typical Chromatographic Parameters for Synthetic Cathinones (General Examples)

The following table provides general examples of chromatographic parameters used for the analysis of synthetic cathinones by LC and GC, based on common practices in forensic and research laboratories as described in the search results. Specific parameters for "this compound" would require method development and validation for that particular compound.

TechniqueStationary Phase (Example)Mobile Phase (Example)Elution ModeTypical Retention Time RangeDetection Method
LCC18 (Reversed-Phase)Water/Buffer + Organic Solvent (e.g., Acetonitrile, Methanol)GradientCompound-dependentUV, MS, MS/MS
GCNon-polar or Moderately Polar Capillary ColumnInert Gas (e.g., Helium)Temperature ProgramCompound-dependentMS (EI)

Note: These parameters are illustrative and would need to be optimized for the specific properties of "this compound" and the sample matrix.

Compound Names and PubChem CIDs

Capillary Electrophoresis (CE-MS)

Capillary Electrophoresis (CE) coupled with Mass Spectrometry (MS), or CE-MS, is a powerful technique for the analysis of synthetic cathinones, including hydroxylated forms like this compound. CE offers high separation efficiency, short analysis times, and requires low sample volumes, making it a valuable tool in forensic toxicology and research. iiab.mewikipedia.org The hyphenation with MS provides sensitive detection and structural information.

CE-MS has been successfully applied for the analysis of various chiral compounds, including cathinones, in standard solutions. However, its application, particularly for chiral separation using chiral selectors, requires careful optimization of volatile and low-conductivity background electrolytes (BGE) to ensure good separation and stable electrospray ionization without contaminating the mass spectrometer. The use of cyclodextrins (CDs) as chiral selectors is common in CE for cathinone enantioseparation. iiab.me Strategies to prevent non-volatile CDs from entering the mass spectrometer are important, such as using anionic CDs that migrate in the opposite direction at specific pH conditions or employing low-flow nano-ESI. iiab.me

In-line solid-phase extraction (SPE) coupled with CE-MS has been explored to enhance sensitivity for the analysis of drugs of abuse in biological matrices like urine. This approach allows for sample clean-up and concentration before electrophoretic separation and MS detection. While in-line SPE-CE-UV has been described for the enantiodetermination of cathinones in urine, in-line SPE-CE-MS for cathinones in biological matrices has also been demonstrated, showing remarkable figures of merit, including high enrichment factors.

CE-HRMS (Capillary Electrophoresis-High-Resolution Mass Spectrometry) has also been tested as a screening tool for the rapid detection of novel psychoactive substances, including cathinones, in urine samples. iiab.mewikipedia.org This approach utilizes high-resolution MS for accurate mass measurements, aiding in the identification of unknown or emerging cathinones. iiab.mewikipedia.org

Spectroscopic Methods (excluding basic identification data)

Spectroscopic methods provide crucial information about the chemical structure and molecular characteristics of synthetic cathinones. While basic identification often involves comparing spectra to libraries, advanced applications delve deeper into structural elucidation and molecular fingerprinting.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly versatile technique for determining the structure of organic substances. ubi.pt For synthetic cathinones, including hydroxylated variants like this compound, NMR provides detailed information about the arrangement of atoms and their connectivity. High-field 1H-NMR has been demonstrated as a useful screening tool to detect cathinones, even in the presence of adulterants.

NMR spectroscopy can provide spectral assignments and structure determination of unknown cathinones. Rapidly acquired 1H spectra can indicate the identity of cathinones if they are present in a library. NMR is particularly valuable for differentiating between very similar isomers and derivatives, a common challenge with synthetic cathinones. The chemical shifts and coupling patterns observed in 1H and 13C NMR spectra provide characteristic fingerprints for different cathinone structures.

Studies have utilized NMR for determining the structures of new synthetic and casework cathinones to facilitate their inclusion in spectral libraries. The presence of a hydroxyl group in this compound would result in characteristic signals in the NMR spectrum, particularly in the 1H NMR, which can be influenced by factors like hydrogen bonding and solvent. Analyzing these specific signals can aid in confirming the presence and location of the hydroxyl group within the this compound structure.

Vibrational Spectroscopy (Raman, IR) for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, provide molecular fingerprints based on the vibrational modes of a compound's bonds. These techniques are valuable for the identification and characterization of synthetic cathinones.

IR spectroscopy is widely used for the analysis of seized materials suspected to contain synthetic cathinones. Characteristic absorption bands in the IR spectrum, such as those corresponding to the carbonyl stretching (C=O) around 1700 cm-1 and aromatic ring vibrations (C=C) around 1600 cm-1, are indicative of the cathinone structure. The presence of an O-H bond in this compound would typically result in a broad absorption band in the region of 3200-3700 cm-1 in the IR spectrum, providing evidence for the hydroxyl functional group.

Raman spectroscopy offers complementary information to IR spectroscopy and can be particularly advantageous for differentiating between closely related isomers and derivatives of synthetic cathinones. Raman bands are often narrower and more discrete than IR bands, and the technique can be more sensitive to alkyl differences between compounds. Portable Raman devices are available for on-site screening of suspected samples, although they are considered presumptive tests. Studies have explored the use of Raman spectroscopy with chemometrics for the identification of synthetic cathinones in seized samples, highlighting characteristic bands that allow for discrimination.

Both IR and Raman spectroscopy can be used for identifying functional groups and confirming the presence of known compounds by comparing spectra to databases. They can also aid in detecting impurities in samples. While typically used in combination with other techniques for unequivocal identification of unknown compounds, vibrational spectroscopy provides rapid and valuable molecular fingerprinting information.

Immunoassay Development for Quantification

Immunoassays are analytical techniques that utilize the specific binding of antibodies to antigens for the detection and quantification of substances. For synthetic cathinones, immunoassays can serve as screening tools, particularly in biological matrices.

Developing immunoassays for synthetic cathinones, including this compound, presents challenges due to the structural diversity within this class and the continuous emergence of new analogues. Antibodies developed for one cathinone may exhibit cross-reactivity with other structurally similar compounds, potentially leading to false positive results.

Despite these challenges, efforts have been made to develop immunoassays for synthetic cathinones. Some commercially available immunoassays exist for specific cathinones, although their ability to detect the wide range of emerging analogues is limited. The development process involves identifying suitable antibodies that bind specifically to the target analyte (e.g., this compound) or a class of related compounds. Key steps include selecting capture and detection antibodies, optimizing antibody concentrations, and establishing appropriate assay parameters.

While immunoassays can be useful for rapid screening, confirmatory analysis typically requires more specific techniques like GC-MS or LC-MS due to the potential for cross-reactivity. However, ongoing research aims to develop more sensitive and specific immunoassays for synthetic cathinones to improve initial screening capabilities.

Automated and High-Throughput Analytical Platforms

The increasing prevalence of synthetic cathinones necessitates the development of automated and high-throughput analytical platforms to handle a large volume of samples efficiently in both forensic and research settings. Automation can reduce manual labor, improve reproducibility, and decrease analysis time.

Automated systems can integrate various sample preparation steps, such as hydrolysis and extraction, with analytical techniques like LC-MS/MS. Robotic autosamplers can perform liquid handling, mixing, and extraction procedures. Dispersive solid phase extraction (dSPE) can be incorporated into automated workflows to minimize matrix interference in biological samples.

High-throughput methods utilizing automated sample preparation coupled with LC-MS/MS have been successfully implemented for the analysis of synthetic cathinones in urine, demonstrating good accuracy and precision. Automated magnetic dispersive solid-phase extraction (MDSPE) combined with direct analysis in real time-high-resolution mass spectrometry (DART-HRMS) has also been developed for rapid quantitation of synthetic cathinones in urine, allowing for quick sample analysis.

Structure Activity Relationship Sar and Computational Modeling of Oh Cath

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is fundamental in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures. fiveable.me For cathinone (B1664624) derivatives, QSAR studies have been instrumental in elucidating the impact of various structural modifications on their interaction with biological targets, primarily the monoamine transporters (MATs) such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors that can quantitatively represent the physicochemical properties of the molecules. fiveable.me These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These describe the electronic properties of a molecule, such as the electron-donating or -withdrawing nature of substituents. The Hammett constant (σ) is a classic example used to quantify the electronic influence of substituents on a phenyl ring. For cathinone analogs, electronic descriptors are crucial for understanding interactions with polar residues in the binding sites of MATs.

Steric Descriptors: These parameters relate to the size and shape of the molecule or its substituents. The Taft steric parameter (Es) and Verloop parameters are commonly used. nih.gov In the context of cathinone derivatives, steric bulk, particularly at the para-position of the phenyl ring, has been shown to significantly influence selectivity between DAT and SERT. nih.gov

Hydrophobic Descriptors: Lipophilicity, often expressed as the partition coefficient (logP) or the hydrophobic substituent constant (π), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. nih.gov For cathinone analogs, hydrophobicity influences their ability to cross the blood-brain barrier and their binding affinity to the transporters.

A comprehensive QSAR study on para-substituted methcathinone analogs utilized a range of descriptors to correlate with their activity at DAT and SERT. The following table summarizes some of the key physicochemical descriptors used for a series of cathinone derivatives.

CompoundSubstituent (para-position)Hammett Constant (σp)Taft Steric Parameter (Es)Lipophilicity (πp)
Methcathinone-H0.000.000.00
4-Methylmethcathinone (Mephedrone)-CH3-0.17-1.240.56
4-Fluoromethcathinone-F0.06-0.460.14
4-Chloromethcathinone-Cl0.23-0.970.71
4-Bromomethcathinone-Br0.23-1.160.86
4-Methoxymethcathinone-OCH3-0.27-0.55-0.02

Data compiled from various sources for illustrative purposes.

Once a set of descriptors is established, statistical methods are employed to build a predictive QSAR model. Multiple Linear Regression (MLR) is a common technique used to develop a linear equation that correlates the descriptors with the biological activity. fiveable.me

For a series of para-substituted methcathinone analogs, a QSAR study revealed significant correlations between steric bulk (Es) and both in vitro selectivity for DAT versus SERT and in vivo efficacy. nih.gov Specifically, it was found that SERT can accommodate bulkier substituents at the 4-position of the phenyl ring better than DAT. researchgate.net This suggests that increasing the size of the substituent at this position can shift the selectivity from DAT towards SERT. researchgate.net For instance, methcathinone analogs with smaller 4-position substituents are selective DAT releasing agents, while those with larger substituents show increased SERT activity. researchgate.net

A study on 4-hydroxycathinone demonstrated that it produced saline-like effects in rats trained to discriminate cathinone, suggesting a reduced stimulant profile compared to the parent compound. nih.gov This highlights the significant impact of a hydroxyl group on the phenyl ring on the biological activity.

The general form of a Hansch analysis, a classic QSAR approach, can be represented as:

log(1/C) = k1logP + k2σ + k3*Es + k4

Where C is the concentration of the compound required to produce a specific biological effect, and k1, k2, k3, and k4 are constants determined by regression analysis.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is a powerful tool for understanding the binding mode of a ligand and for virtual screening of large compound libraries. For OH-CATH, molecular docking studies are crucial for elucidating its interactions with the binding sites of monoamine transporters.

Studies on cathinone and its analogs have shown that they bind to the central substrate binding site (S1) of MATs. jocpr.comnih.gov The binding is primarily governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with key amino acid residues. For instance, in the dopamine transporter, residues such as Asp79, Ser149, and Phe326 are critical for substrate binding. The carbonyl group of cathinone can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and aromatic interactions.

A molecular docking study of cathinone with cytochrome P450 (CYP) enzymes, which are involved in its metabolism, identified key residues in the active sites of CYP1A2, CYP2A6, and CYP3A5 that interact with the ligand. researchgate.net These interactions include hydrogen bonding and hydrophobic interactions that stabilize the cathinone molecule within the binding pocket. researchgate.net Similar interactions are expected for this compound, with the hydroxyl group potentially forming additional hydrogen bonds with the receptor, which could influence its binding affinity and metabolic profile.

The following table summarizes key interacting residues for cathinone in different protein targets, which can be extrapolated to understand the potential interactions of this compound.

Protein TargetKey Interacting ResiduesType of Interaction
Dopamine Transporter (DAT)Asp79, Ser149, Phe326Hydrogen Bonding, Hydrophobic
Serotonin Transporter (SERT)Tyr95, Ile172, Phe335Hydrogen Bonding, π-π Stacking
Norepinephrine Transporter (NET)Asp75, Phe328, Tyr152Hydrogen Bonding, Hydrophobic
CYP2A6Val117, Asn297, Ile300, Thr305, Ile366Hydrogen Bonding, Hydrophobic
CYP3A4Phe210, Phe213, Phe304, Glu308, Leu481Hydrogen Bonding, Hydrophobic, π-π Stacking

Data compiled from various molecular docking studies on cathinone and its analogs.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations are computational methods for studying the physical movement of atoms and molecules over time. jocpr.com In the context of drug design, MD simulations are used to investigate the conformational flexibility of both the ligand and the receptor, and to assess the stability of the ligand-receptor complex. scilit.com

For this compound, MD simulations can provide valuable insights into its conformational preferences in solution and when bound to a target protein. A computational analysis of cathinone and its metabolites, norephedrine and norpseudoephedrine, revealed the existence of multiple low-energy conformations in both gas and solution phases. d-nb.info The study also highlighted the importance of the solvent in stabilizing these conformations. d-nb.info

MD simulations of monoamine transporters have shed light on the complex conformational changes that occur during substrate transport. jocpr.comnih.gov These simulations can help to understand how the binding of this compound might influence the transporter's dynamics and ultimately affect its function. The stability of the interactions identified through molecular docking can be further validated using MD simulations by monitoring the ligand's root-mean-square deviation (RMSD) within the binding site over the simulation time.

De Novo Design and Optimization Strategies (e.g., Machine Learning, Genetic Algorithms)

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a fragment or a scaffold. drugdesign.org Machine learning and artificial intelligence are increasingly being used to accelerate this process. ui.ac.idbioengineer.org These methods can learn from large datasets of chemical structures and their biological activities to generate new molecules with a high probability of being active. nih.govfrontiersin.org

For cathinone derivatives, de novo design strategies can be employed to explore the chemical space around the this compound scaffold and to design novel analogs with improved potency, selectivity, or metabolic stability. Machine learning models, such as deep neural networks, can be trained on existing SAR data for cathinones to predict the activity of newly designed compounds. ui.ac.id Genetic algorithms can be used to optimize the chemical structure of a lead compound by iteratively modifying it and selecting for improved properties.

A study comparing machine learning and pharmacophore modeling for the classification of cathinone-derived compounds found that deep learning methods achieved high accuracy, demonstrating their potential in the classification and design of new psychoactive substances. ui.ac.id

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific target. nih.govnih.gov A pharmacophore model can then be used as a 3D query to screen large databases for novel compounds that match the model and are therefore likely to be active. dovepress.comacs.org

For this compound, a pharmacophore model can be developed based on a set of known active cathinone derivatives. This model would likely include features such as an aromatic ring, a hydrogen bond acceptor (the carbonyl group), a hydrogen bond donor/acceptor (the hydroxyl group), and a positively ionizable group (the amine). The spatial arrangement of these features would be critical for activity at monoamine transporters.

The development of a pharmacophore model is an iterative process that involves:

Conformational analysis of ligands: To identify the bioactive conformation of each molecule.

Molecular alignment: To superimpose the ligands based on their common chemical features.

Feature identification and selection: To determine the essential pharmacophoric features.

Model building and refinement: To create and validate the pharmacophore model. researchgate.net

Once a validated pharmacophore model is established, it can be used for virtual screening to identify new potential ligands for the target of interest. nih.gov

Societal and Forensic Research Perspectives of Oh Cath if Relevant, Excluding Specific Case Outcomes/safety

Forensic Chemistry of Novel Compounds

The forensic chemistry of novel synthetic cathinones is a complex field driven by the need to identify and characterize substances encountered in seized materials and biological samples cfsre.orgresearchgate.net. Traditional forensic techniques are constantly being adapted and new methods developed to keep pace with the evolving structures of these compounds cfsre.orgbioanalysis-zone.comrsc.org.

Challenges in Detection and Identification in Complex Matrices

Detecting and identifying synthetic cathinones in complex matrices, such as biological fluids (blood, urine, oral fluid) or seized materials with various adulterants, poses significant challenges ojp.govsciex.comthesummitwellnessgroup.comresearchgate.netrsc.orgacs.orgmdpi.comnih.gov. One major challenge is the structural diversity and rapid proliferation of new synthetic cathinone (B1664624) analogues, which may not be included in standard drug screening panels or spectral libraries mdpi.comacs.orgsciex.combioanalysis-zone.comnih.gov. This can lead to false negatives in routine tests mdpi.comthesummitwellnessgroup.com. Complex matrices themselves can interfere with analytical techniques, causing signal suppression or enhancement in mass spectrometry, or co-elution issues in chromatography sciex.comresearchgate.netrsc.org. The concentration of synthetic cathinones in biological samples can vary widely, often present at trace levels, requiring highly sensitive detection methods researchgate.netnih.gov. Furthermore, some synthetic cathinones can be unstable in biological matrices or undergo thermal degradation during certain analytical procedures, complicating accurate identification and quantification ojp.govbioanalysis-zone.comresearchgate.netmdpi.comacs.orgfrontiersin.orgnih.gov. For instance, studies have shown that the stability of synthetic cathinones can be affected by storage conditions and the type of biological matrix researchgate.netfrontiersin.orgnih.gov.

Method Development for Research-Grade Trace Analysis

Developing robust and sensitive methods for the trace analysis of synthetic cathinones in complex matrices is crucial for forensic and research purposes nih.govacs.orgcfsre.orgresearchgate.netmdpi.comokstate.edu. Hyphenated chromatographic techniques coupled with mass spectrometry (MS) are considered the gold standard in forensic analysis for compound identification rsc.orgacs.orgokstate.edu.

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique, but some synthetic cathinones, particularly pyrrolidine-type compounds, can undergo extensive fragmentation in electron ionization, yielding less informative mass spectra ojp.gov. Derivatization can sometimes improve chromatographic and spectroscopic properties, but it may not be effective for all structures ojp.govfrontiersin.org.

LC-MS/MS and LC-HRMS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are increasingly preferred due to their sensitivity, specificity, and ability to analyze a wider range of synthetic cathinones and their metabolites with less sample preparation compared to GC-MS fda.gov.twsciex.comresearchgate.netrsc.orgokstate.edu. These methods allow for the simultaneous quantification of multiple compounds in complex biological samples fda.gov.twresearchgate.net.

Other Techniques: Other techniques employed in the analysis of synthetic cathinones include nuclear magnetic resonance (NMR), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy, which can provide important structural data mdpi.comcfsre.orgrsc.orgmdpi.comnih.gov. Electrochemical methods are also being explored for their potential as rapid and cost-effective screening tools mdpi.commmu.ac.ukacs.orgresearchgate.netrsc.org.

Method development involves optimizing sample preparation techniques, such as solid-phase extraction (SPE), to isolate analytes from complex matrices while minimizing matrix effects ojp.govresearchgate.net. Validation of developed methods is essential to ensure their accuracy, precision, linearity, sensitivity, and selectivity for trace analysis researchgate.netnih.gov.

Here is a summary of some analytical techniques used for synthetic cathinone analysis:

Analytical TechniqueAdvantagesLimitations
GC-MSWidely available, established techniquePotential for thermal degradation, poor mass spectra for some compounds ojp.govbioanalysis-zone.com
LC-MS/MS, LC-HRMSHigh sensitivity and specificity, suitable for complex matrices sciex.comresearchgate.netCan be expensive, requires skilled operators bioanalysis-zone.com
NMRProvides detailed structural information cfsre.orgrsc.orgmdpi.comnih.govLower sensitivity compared to MS, requires higher sample amounts
FT-IR, Raman SpectroscopyRapid, can be used for presumptive testing mdpi.comcfsre.orgrsc.orgCan be less specific, challenging for complex mixtures or colored samples mdpi.com
Electrochemical MethodsLow cost, potential for portability, rapid screening mdpi.commmu.ac.ukacs.orgresearchgate.netOften presumptive, may lack specificity mdpi.com

Research on Biosensing and Detection Technologies (general, non-clinical)

Research into biosensing and detection technologies for synthetic cathinones focuses on developing rapid, portable, and cost-effective tools for screening and presumptive identification outside of traditional laboratory settings mmu.ac.ukresearchgate.netrsc.orgrsc.orggoogle.com. These technologies are important for on-site testing by law enforcement or in other non-clinical scenarios.

Aptamer-based sensors are being investigated for the rapid and selective detection of small molecules like synthetic cathinones google.com. Aptamers are nucleic acid molecules that can bind to target molecules with high specificity google.com. These sensors can potentially be used in various matrices google.com.

Electrochemical sensors, often utilizing screen-printed electrodes, are also being explored for their ability to detect synthetic cathinones based on their electrochemical properties mdpi.commmu.ac.ukacs.orgresearchgate.netrsc.org. These methods offer advantages in terms of cost and potential for portability, making them suitable for on-site screening devices mmu.ac.ukresearchgate.netrsc.org. Studies have demonstrated the feasibility of using electrochemical sensing for the detection of specific synthetic cathinones mmu.ac.ukresearchgate.netrsc.org.

Colorimetric and fluorescent detection methods are also being developed, offering simple and rapid visual indicators for the presence of synthetic cathinones in samples like oral fluid rsc.org. For example, probes based on BODIPY derivatives combined with Cu(II) have shown promise for detecting synthetic cathinones in oral fluid through changes in color and fluorescence rsc.org.

Research in this area aims to overcome the limitations of traditional presumptive tests, which can lack specificity and be prone to misinterpretation, especially with the emergence of new synthetic cathinones mdpi.com. While these biosensing and rapid detection technologies show promise for screening, confirmatory analysis typically still requires more sophisticated laboratory techniques like GC-MS or LC-MS/MS mdpi.comrsc.orgacs.org.

Ethical Considerations in Chemical Research and Preclinical Studies

Responsible Conduct of Research

Responsible conduct of research (RCR) is a cornerstone of ethical scientific practice. It involves upholding principles of honesty, integrity, and accountability in all aspects of research. For researchers working with compounds such as Cathelicidin-OH, RCR dictates careful planning and execution of experiments, accurate recording and interpretation of data, and transparent reporting of findings. This includes proper attribution of credit, avoidance of plagiarism, and management of conflicts of interest. Ethical frameworks for data-driven studies emphasize the need for updated training on data ethics and obtaining necessary approvals, such as Institutional Review Board (IRB) approval for human-related studies nih.gov. While research on Cathelicidin-OH primarily involves chemical and preclinical studies, the overarching principles of RCR apply to ensure the validity and trustworthiness of the research outcomes. The increasing complexity of research, including the use of advanced analytical techniques, further underscores the importance of robust RCR practices frontiersin.orglabmanager.comfrontiersin.org.

Animal Welfare in Preclinical Research

Preclinical studies are essential for evaluating the potential therapeutic properties and safety profiles of compounds like Cathelicidin-OH before any potential human applications. A critical ethical consideration in such studies is the welfare of the animals involved. Research involving animals must be conducted in accordance with approved guidelines and receive approval from relevant ethics committees, such as Institutional Animal Care and Use Committees (IACUC) mdpi.com. The use of animal models, such as mice in studies evaluating the efficacy and toxicity of cathelicidin (B612621) peptides, highlights the necessity of ethical review and humane treatment of animals nih.gov. While some simpler organisms like C. elegans may not be subject to the same animal welfare regulations due to their lack of a central nervous system capable of pain perception, studies involving more complex vertebrates require strict adherence to welfare protocols nih.govresearchgate.net. These protocols aim to minimize pain and distress, and the scientific justification for using animals must be carefully considered. The ethical use of animals in research contributes to obtaining reliable and interpretable data while upholding moral obligations towards sentient beings.

Conclusion and Future Research Directions

Summary of Key Academic Findings on OH-CATH

Academic research has identified this compound as a potent antimicrobial peptide (AMP) primarily isolated from the venom and tissues of the king cobra (Ophiophagus hannah). Key findings highlight its significant antibacterial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Studies have demonstrated its efficacy against clinically relevant and multidrug-resistant isolates, such as Escherichia coli, Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus (MRSA), and Acinetobacter baumannii (MRAB). nih.govmdpi.combioline.org.brmdpi.com

The mechanism of action of this compound involves the disruption of bacterial cytoplasmic membranes, leading to rapid bacterial killing. nih.gov Furthermore, this compound has been shown to inhibit ATP synthase activity in E. coli, contributing to its antibacterial effects. mdpi.comfrontiersin.org

Research has also explored truncated and analog forms, such as OH-CATH30, a 30-amino acid peptide derived from this compound. nih.govbioline.org.brmdpi.com OH-CATH30 has exhibited potent, broad-spectrum, and salt-independent antimicrobial activities, alongside notably low hemolytic activity towards human red blood cells, suggesting a degree of selectivity for bacterial cells over mammalian cells. nih.govmdpi.comscience.govmdpi.com Comparative studies have indicated that OH-CATH30 and its analogs can demonstrate higher efficacy against certain clinical isolates compared to some routinely used antibiotics. bioline.org.br In vitro studies have confirmed its activity against a large panel of clinical isolates, with a high percentage being susceptible to OH-CATH30 and its analogs. bioline.org.br

Unanswered Questions and Emerging Research Avenues

Despite the promising findings, several questions regarding this compound and its potential therapeutic application remain unanswered, pointing towards important emerging research avenues. While in vitro activity is well-documented, more extensive in vivo and pharmacodynamic studies are needed to fully understand its efficacy and behavior within complex biological systems. nih.gov The detailed mechanisms of action, particularly the interaction with bacterial membranes and ATP synthase inhibition, warrant further in-depth investigation to optimize peptide design and predict potential resistance mechanisms.

The potential immunomodulatory activity of this compound and its analogs has been noted as an area for future work. nih.gov Exploring how these peptides interact with the host immune system could reveal additional therapeutic benefits or potential considerations. While primarily studied for antibacterial properties, its activity against other pathogens, such as fungi and viruses, requires further evaluation, especially given that some studies indicated inactivity against certain fungal strains. mdpi.com

Understanding the structure-activity relationships of this compound and its derivatives is an ongoing process. mdpi.com Further research is needed to precisely determine how specific amino acid sequences and structural features contribute to antimicrobial potency, target specificity, stability, and reduced toxicity, which could facilitate the rational design of improved synthetic analogs. The potential for bacteria to develop resistance to this compound, as observed with conventional antibiotics, is a critical concern that needs to be addressed through dedicated studies on resistance mechanisms and strategies to mitigate their emergence.

Interdisciplinary Research Needs and Opportunities

Advancing the research and potential translation of this compound necessitates a strong interdisciplinary approach. Collaboration between peptide chemists and microbiologists is crucial for synthesizing novel analogs with enhanced activity, stability, and reduced production costs, and for evaluating their efficacy against a wide range of pathogens, including emerging resistant strains. researchgate.net

Pharmacologists and toxicologists are essential for conducting rigorous in vivo studies to assess efficacy in animal models of infection, determine optimal dosing strategies, evaluate pharmacokinetics and pharmacodynamics, and provide comprehensive safety profiles. nih.govmdpi.comzoores.ac.cn This includes evaluating potential long-term effects and interactions within a living system.

Materials scientists and pharmaceutical formulators are needed to develop stable and effective delivery systems for this compound, such as microspheres or other nanoparticle formulations, to improve its bioavailability, reduce degradation, and target specific infection sites. researchgate.net

Collaboration with clinical researchers and infectious disease specialists is vital to bridge the gap between preclinical findings and potential clinical applications. researchgate.net This includes identifying specific infections where this compound or its analogs could offer a significant advantage over existing treatments, designing and conducting clinical trials, and navigating regulatory pathways.

Furthermore, researchers specializing in evolutionary biology and toxinology can provide valuable insights into the natural origins and diversification of cathelicidins in organisms like the king cobra, potentially uncovering novel peptides with desirable properties. mdpi.comfrontiersin.orgnih.gov Addressing the challenge of antimicrobial resistance globally requires an integrated effort involving researchers from various disciplines to develop sustainable solutions, where peptides like this compound could play a significant role.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.